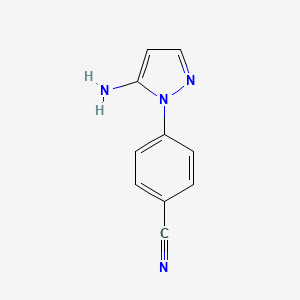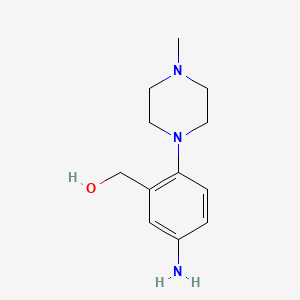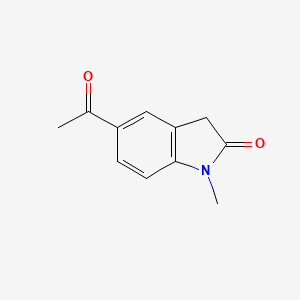
4-(5-Amino-1H-pyrazol-1-yl)benzonitril
Übersicht
Beschreibung
4-(5-amino-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-amino-1H-pyrazol-1-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-amino-1H-pyrazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-amino-1H-pyrazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
4-(5-Amino-1H-pyrazol-1-yl)benzonitril: Derivate haben sich als potenzielle Antimykotika gezeigt. Diese Verbindungen, insbesondere wenn sie in Pyridin-3-sulfonamid-Gerüste eingebaut werden, zeigen eine signifikante Wirksamkeit gegen Stämme von Candida, Geotrichum, Rhodotorula und Saccharomyces . Sie sind besonders wirksam gegen Candida albicans und Rhodotorula mucilaginosa, mit minimalen Hemmkonzentrationen (MHK) von bis zu 25 µg/mL, was gängige Antimykotika wie Fluconazol übertrifft .
Antileishmaniale und Antimalaria-Aktivitäten
Der Pyrazol-Rest ist bekannt für seine pharmakologischen Wirkungen, darunter potente antileishmaniale und antimalaria-Aktivitäten. Derivate von This compound wurden synthetisiert und auf ihre Wirksamkeit gegen Leishmania aethiopica und Plasmodium berghei untersucht . Einige Verbindungen haben eine überlegene Aktivität im Vergleich zu Standardmedikamenten gezeigt, was einen vielversprechenden Weg für die Entwicklung neuer Behandlungen für diese Krankheiten bietet .
Antikrebs-Screening
Verbindungen, die die This compound-Struktur enthalten, wurden einem Antikrebs-Screening unterzogen. Diese Moleküle wurden auf ihre Zytotoxizität gegen verschiedene Krebszelllinien untersucht, was Einblicke in ihre potenzielle Verwendung als Antikrebsmittel liefert . Die Ergebnisse solcher Screenings können weitere Modifikationen leiten, um ihre Selektivität und Potenz gegen Krebszellen zu verbessern.
Interaktion mit biologischen Makromolekülen
Der Einbau verschiedener Reste in das This compound-Gerüst kann die Löslichkeit und die Interaktionen mit biologischen Makromolekülen beeinflussen. Diese Eigenschaft ist entscheidend für die Entwicklung von Medikamenten mit verbesserten pharmakokinetischen Profilen und gezielten therapeutischen Wirkungen .
Entwicklung von pharmazeutischen Arzneimitteln
Die bioaktive Komponente von This compound wird in handelsüblichen Medikamenten beobachtet. Sie wird in entzündungshemmenden, krebshemmenden und NSAR (nichtsteroidale Antirheumatika)-Medikamenten verwendet, was ihre Vielseitigkeit in der Arzneimittelentwicklung zeigt .
Industrielle Anwendungen
Über die Pharmakologie hinaus findet die This compound-Verbindung Anwendungen in der Farben- und Fotoindustrie. Sie wird auch bei der Entwicklung von hitzebeständigen Harzen eingesetzt, was ihre Bedeutung in industriellen Fertigungsprozessen unterstreicht .
Forschung zu Leishmaniose und Malaria
Die Forschung zu vernachlässigten Tropenkrankheiten wie Leishmaniose und Malaria profitiert von der Entwicklung von This compound-Derivaten. Diese Verbindungen tragen zum Verständnis der Krankheitsmechanismen und zur Entdeckung neuer therapeutischer Ziele bei .
Antiprotozoale Aktivität
Experimentelle Daten haben gezeigt, dass bestimmte Derivate von This compound eine Aktivität gegen Protozoeninfektionen wie Leishmania infantum und Leishmania amazonensis aufweisen. Dies deutet auf ihre potenzielle Rolle bei der Behandlung von Krankheiten hin, die durch Protozoenparasiten verursacht werden .
Wirkmechanismus
Target of Action
The primary targets of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile are COX-2, 5-LOX, and carbonic anhydrase (CA) . These targets play a crucial role in inflammation, making this compound a potential multi-target anti-inflammatory agent .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This interaction results in the suppression of inflammation, as COX-2, 5-LOX, and CA are key enzymes involved in the inflammatory process .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting COX-2, it reduces the production of prostaglandins, which are mediators of inflammation. The inhibition of 5-LOX leads to a decrease in the synthesis of leukotrienes, another group of inflammatory mediators. Lastly, by inhibiting CA, the compound may affect pH regulation within cells, which can influence various biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the levels of inflammatory mediators (prostaglandins and leukotrienes) due to the inhibition of COX-2 and 5-LOX. This would lead to a decrease in inflammation at the cellular level .
Eigenschaften
IUPAC Name |
4-(5-aminopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXQZRBIMFECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152964-72-1 | |
| Record name | 4-(5-amino-1H-pyrazol-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















